

An In-depth Technical Guide to the Solubility and Stability of Pilabactam Sodium

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	Pilabactam sodium	
Cat. No.:	B3435033	Get Quote

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: As of late 2025, detailed public data on the solubility and stability of the novel β-lactamase inhibitor **Pilabactam sodium** is limited. This guide provides a comprehensive framework of the necessary experimental protocols and data presentation methods required for a thorough investigation of its physicochemical properties, based on established pharmaceutical industry practices and data from structurally related compounds.

Introduction to Pilabactam Sodium

Pilabactam sodium is an emerging β-lactamase inhibitor, designed to be co-administered with β -lactam antibiotics to overcome bacterial resistance. The efficacy and safety of a new drug substance like **Pilabactam sodium** are intrinsically linked to its physicochemical properties. Among these, solubility and stability are paramount as they influence bioavailability, formulation development, storage conditions, and shelf-life. This document outlines the critical studies required to characterize the solubility and stability profile of **Pilabactam sodium**.

Physicochemical Properties

A foundational understanding of the molecule is the first step in its characterization.

Table 1: General Properties of **Pilabactam Sodium**



Property	Value	Source
Molecular Formula	C ₆ H ₈ FN ₂ O ₅ S.Na	[1]
Molecular Weight	262.19 g/mol	[1]

| Chemical Structure | InChI=1S/C6H9FN2O5S.Na/c7-5-2-1-4-3-8(5)6(10)9(4)14-15(11,12)13;/h4-5H,1-3H2,(H,11,12,13);/q;+1/p-1/t4-,5+;/m1./s1 |[1] |

Solubility Studies

Aqueous solubility is a critical determinant of a drug's absorption and bioavailability. The following sections detail how to approach the solubility assessment of **Pilabactam sodium**.

While specific data for **Pilabactam sodium** is not publicly available, Table 2 provides an example of solubility data for Sulbactam sodium, another β -lactamase inhibitor, which can serve as a reference.[2]

Table 2: Example Solubility Profile of Sulbactam Sodium

Solvent	Solubility (mg/mL)	Molarity (mM)	Notes
H ₂ O	≥ 100	391.80	Saturation unknown.[2]

| DMSO | 50 | 195.90 | Requires ultrasonic assistance.[2] |

This protocol describes the most common method for determining the equilibrium solubility of a compound.

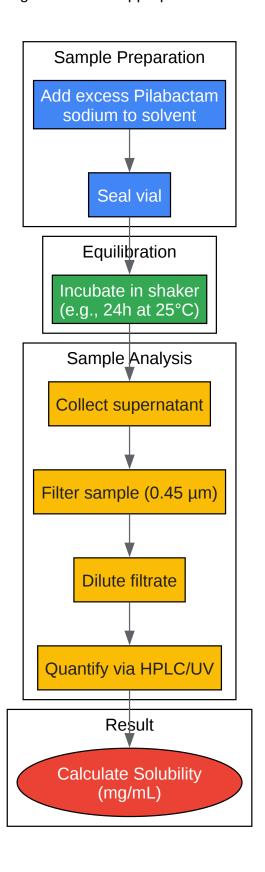
- Objective: To determine the saturation solubility of Pilabactam sodium in various aqueous and organic solvents at a controlled temperature.
- Materials and Equipment:
 - Pilabactam sodium active pharmaceutical ingredient (API).



- Selection of solvents (e.g., purified water, phosphate buffers at various pH levels, ethanol, DMSO).
- Scintillation vials or glass flasks with screw caps.
- Orbital shaker with temperature control.
- Analytical balance.
- Centrifuge.
- HPLC or UV-Vis spectrophotometer for quantification.
- Syringe filters (e.g., 0.45 μm PVDF).
- Methodology:
 - Add an excess amount of **Pilabactam sodium** to a vial containing a known volume of the selected solvent. The excess solid should be clearly visible.
 - Seal the vials tightly to prevent solvent evaporation.
 - Place the vials in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C) and agitation speed.
 - Equilibrate the samples for a predetermined period (e.g., 24-48 hours) until equilibrium is reached.
 - After equilibration, allow the vials to stand, letting the excess solid settle.
 - Carefully withdraw a sample from the supernatant.
 - Filter the sample immediately using a syringe filter to remove any undissolved solids.
 - Dilute the filtrate with a suitable solvent to a concentration within the analytical method's linear range.
 - Quantify the concentration of **Pilabactam sodium** in the diluted filtrate using a validated analytical method (e.g., HPLC-UV).



• Calculate the solubility in mg/mL or other appropriate units.



Click to download full resolution via product page



Caption: Workflow for Equilibrium Solubility Determination.

Stability Studies and Forced Degradation

Stability testing is mandated by regulatory bodies like the ICH to understand how a drug substance changes over time under various environmental factors.[3][4] Forced degradation (stress testing) is a crucial part of this process, used to identify likely degradation products and establish the stability-indicating nature of analytical methods.[3][5]

Forced degradation studies expose the drug substance to conditions more severe than accelerated stability testing to provoke degradation.[3]

Table 3: Recommended Forced Degradation Stress Conditions

Stress Condition	Typical Reagents and Conditions	Purpose	
Acid Hydrolysis	0.1 M - 1 M HCl at room temperature or elevated (e.g., 60°C)	To test for degradation in acidic environments.[5][6]	
Base Hydrolysis	0.1 M - 1 M NaOH at room temperature or elevated (e.g., 40°C)	To test for degradation in alkaline environments.[5][6]	
Oxidation	3% - 30% H ₂ O ₂ at room temperature	To test susceptibility to oxidation.[4]	
Thermal Degradation	Dry heat (e.g., 80°C) for an extended period	To assess the impact of high temperature on the solid drug.	

| Photostability | Exposure to light providing overall illumination of not less than 1.2 million lux hours and an integrated near UV energy of not less than 200 watt hours/square meter (ICH Q1B) | To assess degradation upon exposure to light. |

A stability-indicating method is an analytical procedure that can accurately quantify the drug in the presence of its degradation products, impurities, and excipients.

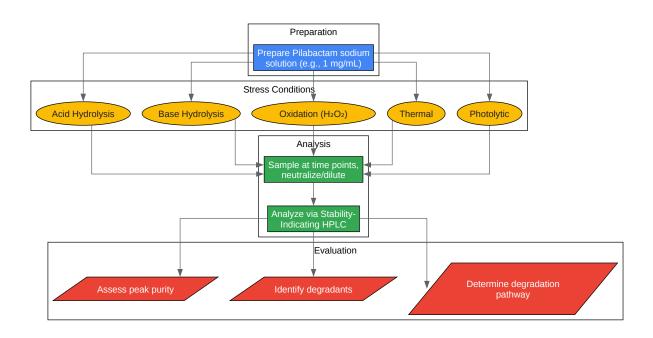


- Objective: To develop and validate an RP-HPLC method for Pilabactam sodium that can resolve the parent drug from all potential degradation products generated during forced degradation studies.
- Instrumentation and Typical Conditions:
 - HPLC System: Quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.
 - Column: C18 column (e.g., 250 mm x 4.6 mm, 5 μm particle size).[7]
 - Mobile Phase: A gradient of an aqueous buffer (e.g., 0.02 M potassium phosphate, pH adjusted) and an organic solvent (e.g., acetonitrile or methanol).[8][9]
 - Flow Rate: 1.0 mL/min.[7][8]
 - Detection Wavelength: Determined by scanning the UV spectrum of Pilabactam sodium for maximum absorbance.
 - Column Temperature: 30°C 40°C.[9]
 - Injection Volume: 10 20 μL.[10]
- Methodology:
 - Forced Degradation Sample Preparation:
 - Prepare solutions of Pilabactam sodium (e.g., 1 mg/mL) in the stress agents listed in Table 3.
 - Expose the solutions to the specified conditions for a set duration.
 - At various time points, withdraw samples, neutralize them if necessary (for acid/base hydrolysis), and dilute to the target concentration with the mobile phase.
 - For solid-state stress (thermal/photolytic), dissolve the stressed material in a suitable solvent before dilution.



- Chromatographic Development:
 - Inject an unstressed sample of Pilabactam sodium to determine its retention time and peak shape.
 - Inject each of the stressed samples.
 - Optimize the mobile phase composition, gradient, flow rate, and column type to achieve baseline separation between the parent **Pilabactam sodium** peak and all degradation product peaks. The use of a PDA detector is crucial for checking peak purity.
- Method Validation (as per ICH Q2(R1) Guidelines):
 - Specificity: Demonstrate that the method can distinguish the analyte from degradants.
 - Linearity: Assess the method's ability to produce results that are directly proportional to the concentration of the analyte over a given range.
 - Accuracy: Determine the closeness of the test results to the true value, often assessed by recovery studies.
 - Precision: Evaluate the method's consistency through repeatability (intra-day) and intermediate precision (inter-day).
 - Limit of Detection (LOD) & Limit of Quantitation (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified.
 - Robustness: Deliberately vary method parameters (e.g., pH, mobile phase composition)
 to assess its reliability.





Click to download full resolution via product page

Caption: Workflow for a Forced Degradation Study.

Data Presentation Templates

Clear and structured data presentation is essential for comparison and reporting. The following tables serve as templates for recording experimental results.

Table 4: Template for Pilabactam Sodium Solubility Results



Solvent/Buffer (pH)	Temperature (°C)	Measured Concentration (mg/mL)	Standard Deviation	Molarity (mM)
Purified Water	25			
0.1 M HCl (pH 1.2)	37			
Phosphate Buffer (pH 6.8)	37			
Phosphate Buffer (pH 7.4)	37			

| Ethanol | 25 | | | |

Table 5: Template for **Pilabactam Sodium** Forced Degradation Results

Stress Condition	Duration	% Assay of Pilabactam Sodium	% Degradatio n	Number of Degradants	Major Degradant Peak Area (%)
0.1 M HCI, 60°C	2 hours				
	8 hours				
0.1 M NaOH, 40°C	1 hour				
	4 hours				
10% H ₂ O ₂ , RT	24 hours				
Dry Heat, 80°C	48 hours				



| Photolytic (ICH Q1B) | - | | | |

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. GSRS [precision.fda.gov]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. Development of forced degradation and stability indicating studies of drugs—A review -PMC [pmc.ncbi.nlm.nih.gov]
- 4. Overview on Development and Validation of Force degradation studies with Stability Indicating Methods. – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 5. journals.ekb.eg [journals.ekb.eg]
- 6. Development and validation of a stability-indicating, single HPLC method for sacubitrilvalsartan and their stereoisomers and identification of forced degradation products using LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. saudijournals.com [saudijournals.com]
- 8. semanticscholar.org [semanticscholar.org]
- 9. Stability-indicating RP-HPLC method development and validation for determination of nine impurities in apixaban tablet dosage forms. Robustness study by quality by design approach
 PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Development and Validation of Stability Indicating RP-HPLC Method for the Determination of Process and Degradation-Related Impurities in Sugammadex Sodium Drug Substance | CoLab [colab.ws]
- To cite this document: BenchChem. [An In-depth Technical Guide to the Solubility and Stability of Pilabactam Sodium]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b3435033#pilabactam-sodium-solubility-and-stability-studies]

Disclaimer & Data Validity:





The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com